(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone
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Overview
Description
(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring, and an oxirane (epoxide) group, which is a three-membered cyclic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzazepine core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The oxirane group can then be introduced via an epoxidation reaction using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring to form new products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The benzazepine core is known to interact with various biological targets, making it a candidate for drug discovery and development. Research could focus on its effects on neurotransmitter receptors, enzymes, or other molecular targets.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone involves its interaction with specific molecular targets. The benzazepine core can bind to neurotransmitter receptors, potentially modulating their activity. The oxirane group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. These interactions can alter cellular signaling pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with a similar bicyclic structure.
Curcumin: A polyphenolic compound from turmeric with potential anticancer properties.
tert-Butyl carbamate: A compound used in organic synthesis with a similar functional group.
Uniqueness
What sets (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone apart from these similar compounds is its unique combination of a benzazepine core and an oxirane group
Properties
IUPAC Name |
(4-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-19(16-8-3-2-4-9-16)17-10-6-5-7-15(17)11-12-21(14)20(22)18-13-23-18/h2-10,14,18-19H,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPSCCMTULFPSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC=CC=C2CCN1C(=O)C3CO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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